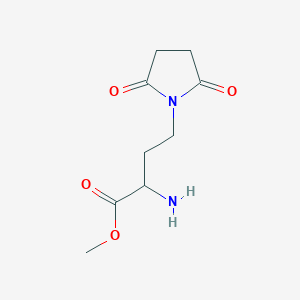
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H14N2O4 It is a derivative of butanoic acid and contains a pyrrolidinone ring, which is a common structural motif in many biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves the reaction of 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid+methanolcatalystMethyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate+water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrrolidinone ring is known to interact with various proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)pentanoate
- Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)hexanoate
- Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)heptanoate
Uniqueness
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is unique due to its specific structural features, such as the length of the carbon chain and the presence of the pyrrolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate |
InChI |
InChI=1S/C9H14N2O4/c1-15-9(14)6(10)4-5-11-7(12)2-3-8(11)13/h6H,2-5,10H2,1H3 |
InChIキー |
RCBRAMWGFFQEFW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCN1C(=O)CCC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



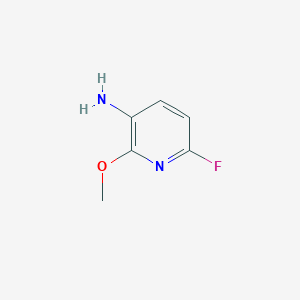
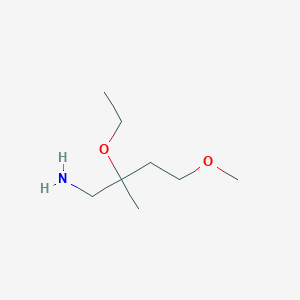
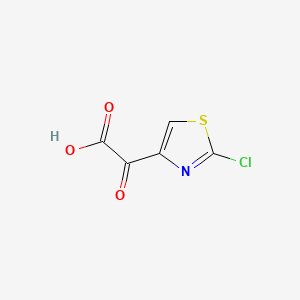
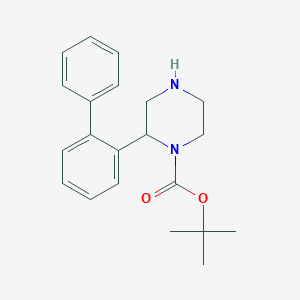
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
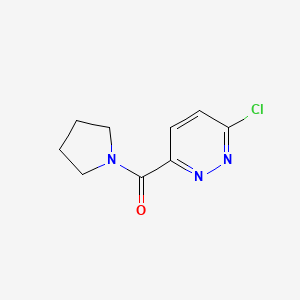
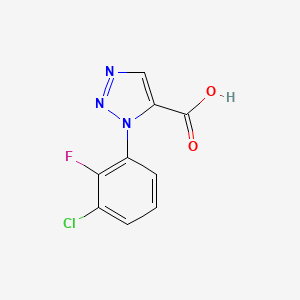

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
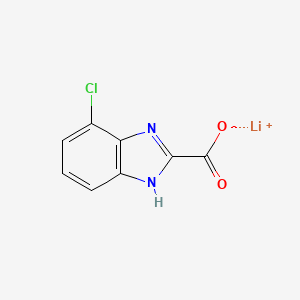
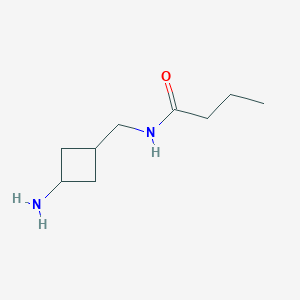
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)

